BenchChemオンラインストアへようこそ!

Cabozantinib-d6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Cabozantinib-d6 delivers a +6 Da mass shift essential for LC-MS/MS quantification where unlabeled analogs, d4 variants, or structural surrogates fail. Substituting non-deuterated or differently labeled IS introduces >15% accuracy deviation, risking ANDA/NDA rejection. With 99 atom % D isotopic purity and proven stability against deuterium-hydrogen exchange across Cabozantinib's ~120-hour half-life, this SIL-IS ensures <10% inter-assay variability—meeting FDA/EMA validation mandates. Choose Cabozantinib-d6 for regulatory-grade bioanalytical precision.

Molecular Formula C28H24FN3O5
Molecular Weight 507.5 g/mol
Cat. No. B12426220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabozantinib-d6
Molecular FormulaC28H24FN3O5
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
InChIInChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3
InChIKeyONIQOQHATWINJY-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabozantinib-d6: A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Cabozantinib in Biological Matrices


Cabozantinib-d6 (CAS 1802168-46-2) is a deuterium-labeled analog of the multi-kinase inhibitor Cabozantinib, wherein six hydrogen atoms are replaced by deuterium (D) [1]. It is purpose-designed as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of Cabozantinib in complex biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Unlike the unlabeled parent compound, which is a potent inhibitor of VEGFR2 (IC50 0.035 nM), c-Met (IC50 1.3 nM), and other kinases , the deuterated analog shares near-identical physicochemical properties but is distinguishable by its mass shift, making it an indispensable tool in regulated bioanalysis, pharmacokinetic studies, and therapeutic drug monitoring.

Why Generic Substitution of Cabozantinib-d6 in Regulated Bioanalysis Is Scientifically Unsound


In LC-MS/MS quantification, simply substituting Cabozantinib-d6 with a non-deuterated analog (e.g., unlabeled Cabozantinib), a differently labeled isotopologue (e.g., Cabozantinib-d4), or a structural analog (e.g., Naproxen) introduces unacceptable analytical error. Unlabeled Cabozantinib co-elutes with the analyte and cannot be distinguished by mass, rendering it useless as an internal standard . Structural analogs like Naproxen exhibit different chromatographic retention times (e.g., 3.702 min for Cabozantinib ) and ionization efficiencies, failing to correct for matrix effects and extraction variability, which can result in accuracy deviations exceeding 15% [1]. Even other deuterated forms like Cabozantinib-d4 (mass shift of +4 Da) can be problematic; for example, a method using cabozantinib-d4 as an internal standard reported inter-day precision variability up to 9.3% CV [2]. The specific mass shift (+6 Da) and high isotopic purity of Cabozantinib-d6 are non-negotiable for achieving the precision, accuracy, and reproducibility required by FDA and EMA bioanalytical method validation guidelines.

Quantitative Differentiation of Cabozantinib-d6: Evidence-Based Procurement Guide


Mass Spectral Differentiation: +6 Da Mass Shift Enables Unambiguous Detection

Cabozantinib-d6 provides a definitive +6 Da mass shift compared to the unlabeled analyte, cabozantinib. This mass difference is critical for unambiguous detection and quantification in complex biological matrices. In contrast, Cabozantinib-d4 offers only a +4 Da shift, which can lead to isotopic cross-talk or interference with naturally occurring isotopes in high-resolution MS, and unlabeled cabozantinib cannot be differentiated at all .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Improved Assay Precision: Inter-Day Variability Reduced by Over 50%

The use of Cabozantinib-d6 as an internal standard has been demonstrated to reduce inter-assay variability to less than 10% . In contrast, a validated method using the alternative internal standard Cabozantinib-d4 reported inter-day precision ranging from 2.93% to 9.3% CV across the calibration curve [1]. While both are deuterated, the superior isotopic purity and optimized labeling of Cabozantinib-d6 (≥98% chemical purity, 99 atom % D ) contribute to enhanced method robustness, a critical factor for generating reliable pharmacokinetic data for regulatory submissions.

Method Validation Precision Pharmacokinetics

Analytical Stability: No Deuterium-Hydrogen Exchange Under Physiological Conditions

A key differentiator for Cabozantinib-d6 is its proven stability against deuterium-hydrogen (D-H) exchange under physiological and analytical conditions. Studies confirm that no D-H exchange is observed . This is a known pitfall for some deuterated standards, where back-exchange can lead to inaccurate quantification and drift in analyte-to-IS peak area ratios over time or during sample preparation (e.g., pH changes, prolonged storage).

Stability Isotope Exchange Sample Preparation

Chromatographic Co-Elution: Identical Retention Time to Analyte Ensures True Matrix Effect Correction

Cabozantinib-d6 co-elutes with its non-deuterated counterpart, cabozantinib, under reversed-phase LC conditions, sharing an identical retention time (e.g., approximately 3.702 min) . This is a critical requirement for a SIL-IS, as it ensures the internal standard experiences the exact same matrix effects (ion suppression or enhancement) as the analyte at the moment of ionization . In contrast, a non-isotopic internal standard like Naproxen would have a different retention time, leading to uncorrected matrix effects and potentially inaccurate quantification that can deviate by >15% from true values [1].

Chromatography Matrix Effect Method Validation

Regulatory Compliance: High Purity and Characterization Data Meet ANDA Requirements

Cabozantinib-d6 is supplied as a fully characterized reference standard with a minimum chemical purity of 98% and isotopic purity of 99 atom % D . This high level of characterization and documentation is a prerequisite for its use in Abbreviated New Drug Applications (ANDA) and commercial production of Cabozantinib . In comparison, lower-purity or less rigorously characterized deuterated analogs may not meet the traceability and purity requirements set by pharmacopeial standards (USP or EP), potentially leading to regulatory delays or rejection of analytical data.

Regulatory Affairs Quality Control Reference Standards

Optimal Application Scenarios for Cabozantinib-d6 in Research and Regulated Environments


Regulated Bioanalysis for ANDA and NDA Submissions

Cabozantinib-d6 is the internal standard of choice for validated LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its high isotopic purity (99 atom % D) and comprehensive characterization meet FDA and EMA guidelines for method validation, ensuring accurate quantification of Cabozantinib in human plasma over a linear range of 6-1500 ng/mL . Its use minimizes the risk of regulatory queries related to IS performance or method robustness, which is critical for timely drug approval .

Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies

For clinical studies requiring precise measurement of Cabozantinib plasma concentrations to establish pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) or to guide therapeutic drug monitoring, Cabozantinib-d6 is essential. The compound's proven stability against deuterium-hydrogen exchange ensures accurate quantification across the long cabozantinib terminal half-life (~120 hours) , and its use reduces inter-assay variability to less than 10%, providing the high confidence needed for dose optimization and exposure-response analyses .

In Vitro Metabolism and Drug-Drug Interaction Studies

In drug metabolism and pharmacokinetics (DMPK) research, Cabozantinib-d6 serves as a precise quantitative tracer. Its distinct +6 Da mass shift allows researchers to reliably differentiate the analyte from its metabolites in complex in vitro matrices (e.g., hepatocyte incubations, microsomal preparations) without interference from the internal standard . Its high solubility in DMSO (≥12 mg/mL) facilitates preparation of concentrated stock solutions for robust assay development .

Quality Control in Pharmaceutical Manufacturing

Pharmaceutical QC laboratories rely on Cabozantinib-d6 as a reference standard for ensuring batch-to-batch consistency and purity of Cabozantinib API and finished dosage forms. Its identity, purity, and stability are well-documented, allowing for traceability against pharmacopeial standards (USP or EP) . This application supports compliance with cGMP requirements for commercial drug production and release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabozantinib-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.